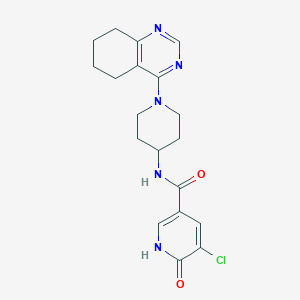
5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural features, including a chloro group, a hydroxy group, a nicotinamide group, a tetrahydroquinazolin group, and a piperidin group. Each of these groups contributes to the overall properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. For example, the tetrahydroquinazolin group might be introduced via a condensation reaction, while the chloro and hydroxy groups might be introduced via substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of different functional groups and structural features present. The presence of both chloro and hydroxy groups could potentially allow for hydrogen bonding, which could influence the compound’s physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the hydroxy group could potentially engage in condensation or substitution reactions, while the chloro group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications of Piperidine Derivatives with a Quinazoline Ring System
Piperidine derivatives incorporating a quinazoline ring system have been synthesized and evaluated for their potential therapeutic applications, focusing on their antihypertensive properties. The synthesis of these compounds involves the preparation of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position. Among the synthesized compounds, certain derivatives exhibited significant antihypertensive activity in the spontaneously hypertensive rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity of Heterocycles Derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline
A study on the antimicrobial activity of compounds derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline highlights the potential of these heterocycles as antimicrobial agents. The synthesis involved treating thiourea with 5-chloroacetyl-8-hydroxyquinoline and subsequent reactions to produce a variety of derivatives. These compounds were screened for their antimicrobial properties, showing varying degrees of effectiveness against different pathogens (Abdel-Mohsen, 2003).
Discovery of Cyclopentaquinoline Analogues for Alzheimer’s Disease Treatment
In the search for treatments for Alzheimer’s disease, cyclopentaquinoline analogues have been identified as multifunctional agents. These derivatives, modifications of the tetrahydroacridine structure, have been synthesized and biologically assessed. One compound, in particular, showed promising inhibitory potencies against enzymes associated with Alzheimer’s disease, non-hepatotoxicity, the ability to inhibit amyloid-beta aggregation, and a mix-type of cholinesterase’s inhibition. These findings suggest the potential of cyclopentaquinoline analogues in Alzheimer’s disease treatment (Czarnecka et al., 2019).
Synthesis and Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic carboxamides have been synthesized and evaluated for their potential as antipsychotic agents. The study focused on analogues of 1192U90, evaluating their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice models. This research provides insights into the development of new antipsychotic medications, with certain derivatives exhibiting potent in vivo activities and promising profiles as potential antipsychotic agents (Norman et al., 1996).
Insecticidal Activity of Pyridine Derivatives
The insecticidal properties of pyridine derivatives have been explored, with specific compounds showing significant activity against the cowpea aphid, Aphis craccivora Koch. This study synthesized and tested various pyridine derivatives, uncovering compounds with insecticidal activity that surpassed that of known insecticides, suggesting their potential in pest management strategies (Bakhite et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-6-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-9-12(10-21-19(15)27)18(26)24-13-5-7-25(8-6-13)17-14-3-1-2-4-16(14)22-11-23-17/h9-11,13H,1-8H2,(H,21,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIFRWCVWEFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
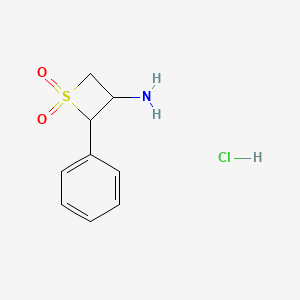
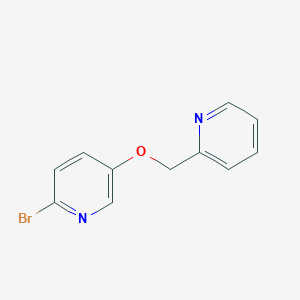
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)
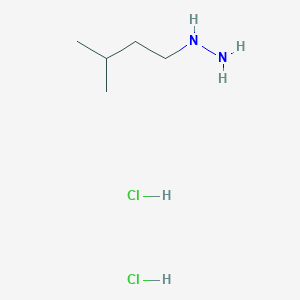
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

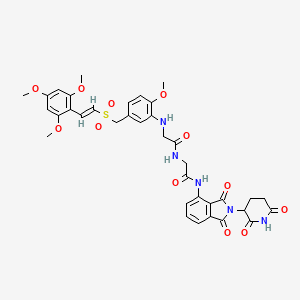
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
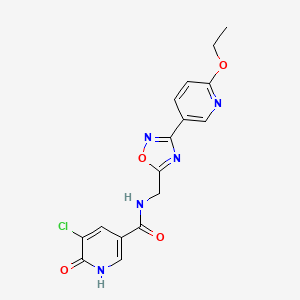
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)